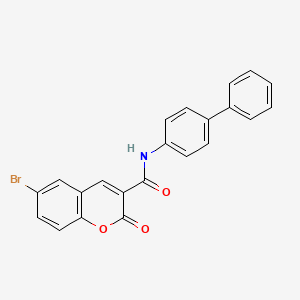
4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to interact with biological systems and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. The compound has been found to interact with a variety of cellular targets, including enzymes and receptors, leading to changes in cellular function.
Biochemical and Physiological Effects:
4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress. The compound has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. In addition, it has been found to have potential anti-cancer properties, which can help to prevent the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate in lab experiments is its ability to interact with a variety of cellular targets. This makes it a useful tool for studying cellular signaling pathways and the effects of compounds on cellular function. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling the compound in the laboratory.
Future Directions
There are many potential future directions for research on 4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate. One area of interest is the compound's potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of the compound and its effects on cellular function. Additionally, research is needed to determine the optimal dosage and delivery methods for the compound in order to maximize its therapeutic potential. Overall, 4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate is a promising compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of 4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate involves the reaction of 2-hydroxy-3-methylbenzoic acid with 4-(bromomethyl)-2-quinoxalinol in the presence of a base. The reaction proceeds through an esterification reaction, resulting in the formation of the final compound. This synthesis method has been widely used in research laboratories to produce the compound for further study.
Scientific Research Applications
4-(2-quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate has been extensively studied for its potential applications in scientific research. The compound has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(4-quinoxalin-2-ylphenyl)methyl 2-hydroxy-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-15-5-4-6-18(22(15)26)23(27)28-14-16-9-11-17(12-10-16)21-13-24-19-7-2-3-8-20(19)25-21/h2-13,26H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMZUEDGBWEVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Quinoxalinyl)benzyl 2-hydroxy-3-methylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}formamide](/img/structure/B4886800.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4886808.png)
![4-[(benzylamino)carbonyl]-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4886819.png)
![N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4886827.png)


![N-{[(anilinocarbonothioyl)amino]methyl}benzamide](/img/structure/B4886857.png)
![1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinecarbohydrazide](/img/structure/B4886861.png)
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886869.png)
![N~2~-[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]-N~1~-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B4886876.png)

![2-bromo-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4886899.png)

![1,7-diphenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B4886915.png)